molecular formula C7H6Cl2 B14558335 1,2-Dichlorocyclohepta-1,3,5-triene CAS No. 62187-24-0

1,2-Dichlorocyclohepta-1,3,5-triene

Cat. No.: B14558335
CAS No.: 62187-24-0
M. Wt: 161.03 g/mol
InChI Key: NNFQNMXTBIGZNU-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclohepta-1,3,5-triene is a chlorinated derivative of cyclohepta-1,3,5-triene. This compound is characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of the cycloheptatriene ring. It is a member of the cycloheptatriene family, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichlorocyclohepta-1,3,5-triene can be synthesized through the reaction of cyclohepta-1,3,5-triene with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the desired positions. The process involves:

    Reactants: Cyclohepta-1,3,5-triene and chlorine gas.

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, in the presence of a solvent like carbon tetrachloride to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely involve:

    Reactors: Large-scale reactors equipped with temperature and pressure control systems.

    Safety Measures: Proper ventilation and safety protocols to handle chlorine gas and prevent any hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Addition Reactions: The double bonds in the cycloheptatriene ring can participate in addition reactions with electrophiles, such as hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition: Hydrogen halides (e.g., HCl, HBr) under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Major Products

    Substitution: Hydroxylated cycloheptatriene derivatives.

    Addition: Halogenated cycloheptane derivatives.

    Oxidation: Epoxides or other oxidized products.

Scientific Research Applications

1,2-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chlorine atoms and the conjugated double bonds in the cycloheptatriene ring contribute to its reactivity. The compound can:

    Interact with Nucleophiles: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.

    Participate in Electrophilic Addition: The double bonds can react with electrophiles, resulting in the addition of new groups to the ring.

    Undergo Oxidation: The compound can be oxidized, leading to the formation of epoxides or other oxidized derivatives.

Comparison with Similar Compounds

1,2-Dichlorocyclohepta-1,3,5-triene can be compared with other chlorinated cycloheptatriene derivatives:

    1,3-Dichlorocyclohepta-1,3,5-triene: Similar structure but with chlorine atoms at different positions, leading to different reactivity and properties.

    1,2-Dibromocyclohepta-1,3,5-triene: Brominated analogue with similar reactivity but different physical properties due to the presence of bromine atoms.

    Cyclohepta-1,3,5-triene: The parent compound without halogen substitution, exhibiting different reactivity and chemical behavior.

Properties

CAS No.

62187-24-0

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

IUPAC Name

1,2-dichlorocyclohepta-1,3,5-triene

InChI

InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-4H,5H2

InChI Key

NNFQNMXTBIGZNU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(=C1Cl)Cl

Origin of Product

United States

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